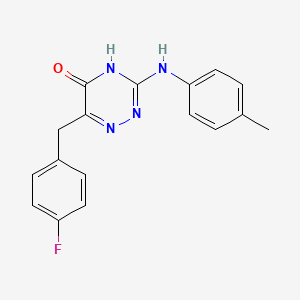

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

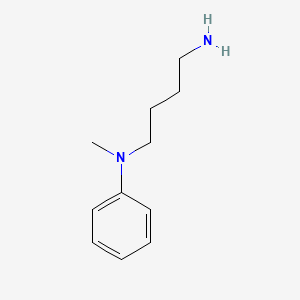

The synthesis of compounds like “8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via an oxygen atom and a sulfonyl group. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications

Anti-inflammatory Potential

Quinolines, including compounds structurally related to 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline, have been explored for their anti-inflammatory properties. Sulfonamide and sulfonate derivatives of quinoline have demonstrated significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS) produced from phagocytes in human blood. Among various synthesized compounds, certain derivatives exhibited enhanced anti-inflammatory activity compared to standard anti-inflammatory drugs like ibuprofen, indicating their potential as new therapeutic agents in controlling inflammation (Bano et al., 2020).

Antiproliferative Activity

Pyrrolo[3,2-f]quinoline derivatives have been synthesized and tested for their antiproliferative effects against cancer cell lines, particularly those derived from leukemias. These compounds, characterized by an angular aromatic tricyclic system and a methanesulfon-anisidide side chain, have shown cell growth inhibitory properties. The activity does not primarily rest on the stimulation of topoisomerase II poisoning, suggesting other mechanisms of action might be involved, which opens new avenues for cancer therapy research (Ferlin et al., 2001).

Novel Synthesis Methods

Innovative synthesis methods for producing quinoline derivatives, including 8-sulfonyl quinolines, have been developed. For instance, a divergent reaction pathway under ultrasound irradiation has been explored for the one-pot, three-component synthesis of novel 4H-pyrano[3,2-h]quinoline derivatives. These methods offer improvement in rates and yields compared to traditional synthesis methods, highlighting the potential for efficient production of quinoline derivatives for biological testing (Al-Bogami et al., 2013).

Caspase-3 Inhibitory Activity

Research into the synthesis of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has identified compounds with potent inhibitory activity against caspase-3, an enzyme critical in the execution phase of cell apoptosis. This discovery suggests the therapeutic potential of these compounds in diseases where caspase-3 plays a significant role, such as in certain neurodegenerative diseases and cancer (Kravchenko et al., 2005).

Ligand and Metallic Derivative Synthesis

The synthesis and characterization of 8-quinoline based ligands, demonstrating the importance of π–π stacking interactions in the formation of complex structures, have been documented. Such ligands, especially when functionalized with various substituents, show promise in the development of novel metallic derivatives with potential applications in catalysis, molecular recognition, and as building blocks for supramolecular assemblies (Semeniuc et al., 2010).

Biological Active Hybrid Compounds

Sulfonamide-based hybrid compounds, incorporating quinoline among other pharmacologically active scaffolds, have been reviewed for their broad spectrum of biological activities. These activities include antibacterial, anti-carbonic anhydrase, and antitumor effects. The structural diversity and synthetic versatility of quinoline make it a privileged scaffold in the design and development of new therapeutic agents (Ghomashi et al., 2022).

Properties

IUPAC Name |

8-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-25(23,17-5-1-3-14-4-2-9-20-18(14)17)21-12-8-16(13-21)24-15-6-10-19-11-7-15/h1-7,9-11,16H,8,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWFGLZOGJPGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)